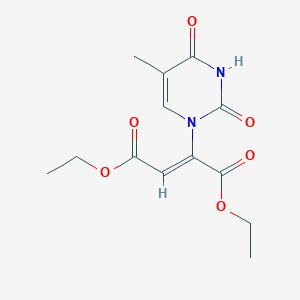
Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate is a heterocyclic compound that contains both pyrimidine and fumarate moieties. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate can be achieved through a multi-step process. One common method involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide. Subsequent reactions with carbon disulfide and potassium hydroxide yield the oxadiazole derivative, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Solvent-free conditions and microwave-assisted synthesis have also been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, potassium hydroxide, and ethyl bromoacetate. Reaction conditions such as solvent choice, temperature, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxadiazole derivatives, and triazolothiadiazines.
Scientific Research Applications
Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Oxadiazole derivatives: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.
Uniqueness
Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate is unique due to its specific combination of pyrimidine and fumarate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
diethyl (Z)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)but-2-enedioate |
InChI |
InChI=1S/C13H16N2O6/c1-4-20-10(16)6-9(12(18)21-5-2)15-7-8(3)11(17)14-13(15)19/h6-7H,4-5H2,1-3H3,(H,14,17,19)/b9-6- |
InChI Key |
RBIZUPIXEMIJIL-TWGQIWQCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\N1C=C(C(=O)NC1=O)C |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)N1C=C(C(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)
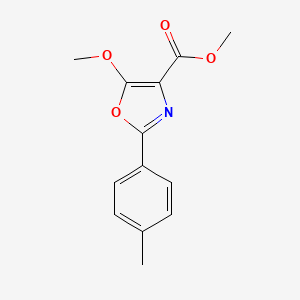
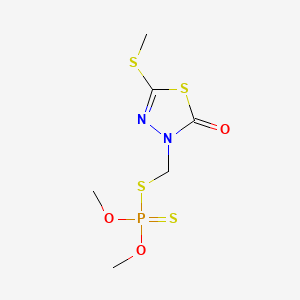
![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
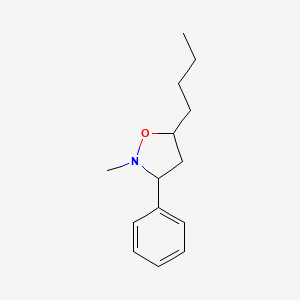




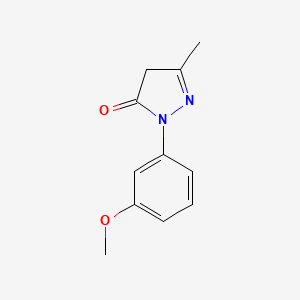
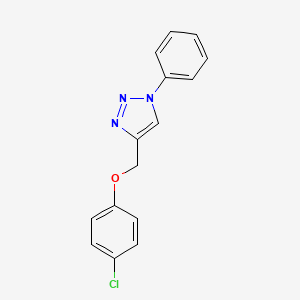
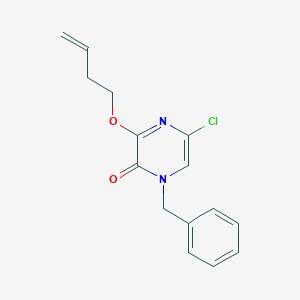
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
